1-(3-Fluoro-2-methylphenyl)ethan-1-amine
Overview
Description
1-(3-Fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN . It is also known as 1-(3-fluoro-2-methylphenyl)ethanamine and 1-(3-Fluoro-2-methylphenyl)-ethylamine .
Synthesis Analysis
Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was identified as the best co-solvent for this bioconversion .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3rd position and a methyl group at the 2nd position. The benzene ring is further connected to an ethan-1-amine group .Chemical Reactions Analysis
The primary chemical property of amines, including this compound, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications
PFAS Removal by Amine-Functionalized Sorbents
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent chemicals detected in various water supplies, posing significant environmental challenges. Recent advancements highlight the potential of amine-containing sorbents for PFAS removal in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to effectively capture PFAS molecules, suggesting an alternative solution for controlling PFAS concentrations in municipal water and wastewater systems. This research underscores the importance of considering interaction dynamics and sorbent design in developing next-generation materials for environmental remediation (Ateia et al., 2019).
Amine-Functionalized Metal–Organic Frameworks (MOFs) for CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have emerged as a promising class of materials for carbon dioxide capture and sequestration. Due to the strong interaction between CO2 molecules and the basic amine groups integrated into the MOF structure, these materials exhibit high CO2 sorption capacities, especially at low pressures. The synthesis of amine-functionalized MOFs can be achieved through various methods, including in situ synthesis, post-modification, and physical impregnation, each method catering to specific requirements of CO2 capture applications. Notably, these materials not only serve as effective adsorbents for CO2 but also find applications in membrane technologies for gas separation, demonstrating their versatility and potential in addressing climate change challenges through technological innovation (Lin, Kong, & Chen, 2016).
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWHGEIVGSITLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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